2-ACETYL-7-METHOXY-3-METHYLQUINOXALINE-1,4-DIIUM-1,4-BIS(OLATE)
Overview
Description
2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) is a nitrogen-containing heterocyclic compoundThe compound’s molecular formula is C11H10N2O3, and it has a molecular weight of 218.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) typically involves the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. This reaction is often carried out under transition-metal-free conditions to ensure a more environmentally friendly process . The reaction conditions can tolerate a wide variety of substituents on both the 1,2-diamine and 1,2-dicarbonyl rings, making the synthesis versatile and adaptable .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring
Scientific Research Applications
2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-3-methylquinoxaline-1,4-diium-1,4-bis(olate): This compound is structurally similar but lacks the methoxy group at the 7-position.
Quinoxaline: The parent compound of the quinoxaline family, which serves as a building block for various derivatives.
Dihydroquinoxaline: A reduced form of quinoxaline, which has different chemical and biological properties.
Uniqueness
2-Acetyl-7-methoxy-3-methylquinoxaline-1,4-diium-1,4-bis(olate) is unique due to the presence of the methoxy group at the 7-position, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(7-methoxy-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-7-12(8(2)15)14(17)11-6-9(18-3)4-5-10(11)13(7)16/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMROIPMRPBCTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])C=CC(=C2)OC)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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